Nadp

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Triphosphopyridine nucleotide has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

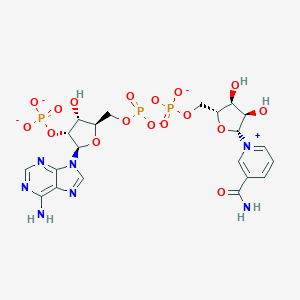

This compound is nicotinamide Adenine Dinucleotide Phosphate, an oxidation-reduction coenzyme, found in eukaryotic cells and is involved in many enzymatic reactions.

Nicotinamide adenine dinucleotide phosphate. A coenzyme composed of ribosylnicotinamide 5'-phosphate (NMN) coupled by pyrophosphate linkage to the 5'-phosphate adenosine 2',5'-bisphosphate. It serves as an electron carrier in a number of reactions, being alternately oxidized (this compound+) and reduced (NADPH). (Dorland, 27th ed)

See also: Coenzyme A (related).

Properties

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLXINKUBYWONI-NNYOXOHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N7O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889327 | |

| Record name | Nicotinamide-adenine dinucleotide phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grayish-white solid; [Merck Index], Solid | |

| Record name | NADP | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-59-8 | |

| Record name | NADP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NADP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide adenine dinucleotide phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinamide-adenine dinucleotide phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nadide phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Nicotinamide Adenine Dinucleotide Phosphate (NADP) in Cellular Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP) and its reduced form, NADPH, are indispensable cofactors in a vast array of cellular processes. This technical guide provides an in-depth exploration of the fundamental roles of the this compound/NADPH redox couple in cellular metabolism. We will dissect its critical functions in anabolic biosynthesis, antioxidant defense, and cell signaling. This document synthesizes quantitative data on this compound(H) concentrations and enzyme kinetics, details key experimental protocols for their measurement, and provides visual representations of the core metabolic pathways in which this compound(H) is a central player. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic research.

Introduction: The this compound/NADPH Redox Couple

While structurally similar to its counterpart, Nicotinamide Adenine Dinucleotide (NAD), the presence of a phosphate group on the 2'-hydroxyl of the adenosine (B11128) ribose in this compound confers distinct biochemical properties and metabolic roles. This seemingly minor modification allows for enzymatic specificity, effectively partitioning the cellular pools of NAD(H) and this compound(H). Generally, NAD+/NADH is predominantly involved in catabolic reactions, such as glycolysis and cellular respiration, where NAD+ acts as an oxidizing agent to generate ATP. Conversely, the this compound+/NADPH couple is primarily engaged in anabolic, or biosynthetic, pathways. The cellular environment maintains a high NADPH/NADP+ ratio, ensuring a ready supply of reducing equivalents for biosynthetic reactions and antioxidant defense.[1][2][3]

The primary producer of NADPH in most cells is the pentose (B10789219) phosphate pathway (PPP), which runs parallel to glycolysis.[4] This pathway is crucial for generating the reducing power necessary for various cellular functions.

Core Functions of this compound(H) in Cellular Metabolism

Anabolic Biosynthesis: The Reductive Powerhouse

NADPH serves as the primary electron donor in reductive biosynthesis, providing the necessary reducing equivalents for the synthesis of essential macromolecules.

-

Fatty Acid Synthesis: The de novo synthesis of fatty acids from acetyl-CoA is a reductive process that requires a significant input of NADPH.[5] Specifically, NADPH is utilized by two key enzymes in the fatty acid synthesis pathway: β-ketoacyl-ACP reductase and enoyl-ACP reductase. These enzymes catalyze the reduction of keto and enoyl intermediates, respectively, leading to the elongation of the fatty acid chain. The majority of this NADPH is supplied by the pentose phosphate pathway and, in some cells, by the action of the malic enzyme.[6]

-

Cholesterol Synthesis: The biosynthesis of cholesterol from acetyl-CoA is another energy-intensive anabolic pathway that relies heavily on NADPH.[7][8] The rate-limiting step, catalyzed by HMG-CoA reductase, involves the reduction of HMG-CoA to mevalonate, a reaction that consumes two molecules of NADPH.[9][10] Subsequent steps in the cholesterol synthesis pathway also require NADPH for various reduction reactions.[8][11]

-

Nucleotide Synthesis: The production of deoxyribonucleotides from ribonucleotides, a critical step for DNA replication and repair, is catalyzed by ribonucleotide reductase. This enzyme requires a source of reducing equivalents, which are ultimately provided by NADPH via the thioredoxin and glutaredoxin systems.

Antioxidant Defense: Combating Oxidative Stress

Cellular metabolism inevitably produces reactive oxygen species (ROS), which can cause significant damage to lipids, proteins, and nucleic acids. NADPH plays a central role in the cellular antioxidant defense system, primarily through the regeneration of reduced glutathione (B108866) (GSH).

-

The Glutathione System: Glutathione, a tripeptide, is a major cellular antioxidant. In its reduced form (GSH), it can directly neutralize ROS or act as a cofactor for glutathione peroxidases, which detoxify hydrogen peroxide and lipid hydroperoxides. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by the enzyme glutathione reductase in an NADPH-dependent reaction.[12][13] This continuous recycling of glutathione is essential for maintaining a high GSH/GSSG ratio and protecting the cell from oxidative damage. A deficiency in NADPH production, for instance due to a defect in the pentose phosphate pathway, can lead to increased susceptibility to oxidative stress.[12]

Cellular Signaling and Phagocytosis

Beyond its roles in biosynthesis and antioxidant defense, this compound(H) is also involved in cellular signaling and the innate immune response.

-

NADPH Oxidase (NOX): NADPH oxidases are a family of transmembrane enzymes that catalyze the transfer of an electron from NADPH to molecular oxygen, generating superoxide (B77818) radicals (O₂⁻) and other ROS.[14][15] While high levels of ROS are damaging, controlled production by NOX enzymes plays a crucial role in various signaling pathways, including cell growth, differentiation, and apoptosis. In phagocytic immune cells, such as neutrophils and macrophages, NADPH oxidase is essential for the "respiratory burst," a rapid release of ROS that is critical for killing invading pathogens.[14][16]

Quantitative Data on this compound(H) and Related Enzymes

The cellular concentrations and ratios of this compound+ and NADPH, as well as the kinetic properties of the enzymes that produce and utilize them, are tightly regulated and vary between different cellular compartments and tissues.

| Parameter | Cytosol | Mitochondria | Reference |

| This compound+/NADPH Ratio | ~0.01 | ~0.01 | [1][3] |

| Total this compound(H) Concentration (Rat Liver) | ~0.1 µmol/g wet weight | ~0.15 µmol/g wet weight | [1][16] |

Table 1: Cellular this compound+/NADPH Ratios and Concentrations. The data presented are approximate values from rat liver and can vary depending on the cell type and metabolic state. The consistently low this compound+/NADPH ratio highlights the cell's maintenance of a highly reducing environment for anabolic processes.

| Enzyme | Substrate | K_m | V_max | Source | Reference |

| Glucose-6-Phosphate Dehydrogenase | This compound+ | 4.8 µM | - | Pig Liver | [5][17] |

| Glucose-6-Phosphate | 36 µM | - | Pig Liver | [5][17] | |

| Glutathione Reductase | NADPH | 0.063 mM | - | Bovine Liver | [18] |

| GSSG | 0.154 mM | - | Bovine Liver | [18] |

Table 2: Kinetic Parameters of Key this compound(H)-Related Enzymes. The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). These values are indicative of the enzymes' affinities for their respective substrates.

Experimental Protocols

Accurate measurement of this compound+ and NADPH levels, as well as the activity of related enzymes, is crucial for studying cellular metabolism. Below are detailed methodologies for key experiments.

Spectrophotometric Quantification of this compound+ and NADPH

This method relies on the differential stability of the oxidized and reduced forms of the cofactor to acid and base, followed by an enzymatic cycling assay.

Principle: NADPH is stable in alkaline conditions but is rapidly destroyed by acid. Conversely, this compound+ is stable in acidic conditions but is degraded by alkali. This differential stability allows for the selective measurement of each form. The quantification is then achieved using an enzymatic cycling reaction where the cofactor is the limiting component, and the rate of production of a colored or fluorescent product is proportional to the cofactor concentration.

Protocol:

-

Sample Preparation: Homogenize cells or tissues in either an acidic or alkaline extraction buffer to selectively preserve this compound+ or NADPH, respectively.

-

Extraction:

-

For this compound+: Homogenize in 0.5 M HClO₄. Centrifuge to remove precipitated proteins. Neutralize the supernatant with K₂CO₃.

-

For NADPH: Homogenize in 0.5 M NaOH. Heat the homogenate to 60°C for 10 minutes to destroy this compound+. Cool and neutralize with HCl.

-

-

Enzymatic Cycling Assay:

-

Prepare a reaction mixture containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase (G6PD), and a chromogenic or fluorogenic substrate (e.g., MTT or resazurin).

-

Add the extracted and neutralized sample to the reaction mixture.

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

-

-

Quantification: Determine the concentration of this compound+ or NADPH in the sample by comparing the reaction rate to a standard curve generated with known concentrations of the cofactor.

LC-MS/MS for this compound+ and NADPH Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the simultaneous quantification of this compound+ and NADPH.

Principle: This method separates this compound+ and NADPH using liquid chromatography, followed by their detection and quantification based on their unique mass-to-charge ratios using a tandem mass spectrometer.

Protocol:

-

Sample Extraction: Rapidly quench metabolism and extract metabolites using a cold solvent mixture, such as 80% methanol (B129727) or a 40:40:20 mixture of acetonitrile, methanol, and water containing formic acid, to minimize interconversion between the oxidized and reduced forms.[19][20]

-

Chromatographic Separation:

-

Use a suitable liquid chromatography column, such as a reversed-phase C18 column with an ion-pairing agent or a HILIC column, to separate this compound+ and NADPH.

-

Employ a gradient elution profile with appropriate mobile phases.

-

-

Mass Spectrometry Detection:

-

Utilize an electrospray ionization (ESI) source, typically in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for this compound+ and NADPH.

-

-

Quantification: Quantify the analytes by comparing the peak areas from the sample to those of a standard curve prepared with known concentrations of this compound+ and NADPH. The use of stable isotope-labeled internal standards is recommended for improved accuracy.[21]

Measurement of NADPH Oxidase Activity

The activity of NADPH oxidase can be measured by detecting the production of superoxide.

Principle: This assay measures the rate of superoxide production by NADPH oxidase. Superoxide can be detected using various probes, such as lucigenin (B191737) or luminol, which emit light upon reaction with superoxide, or by the reduction of cytochrome c.

Protocol:

-

Sample Preparation: Prepare cell lysates or membrane fractions containing the NADPH oxidase enzyme complex.

-

Assay Reaction:

-

Prepare a reaction buffer containing the sample, a detection probe (e.g., lucigenin), and NADPH to initiate the reaction.

-

Incubate the reaction mixture at a controlled temperature.

-

-

Detection:

-

Measure the chemiluminescence or absorbance change over time using a luminometer or spectrophotometer.

-

-

Quantification: Calculate the rate of superoxide production based on the change in signal over time. The results are typically normalized to the protein concentration of the sample.

Visualizing this compound(H)-Dependent Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of this compound(H) in key metabolic pathways.

Caption: The Oxidative Phase of the Pentose Phosphate Pathway.

Caption: The Role of NADPH in Fatty Acid Synthesis Elongation.

Caption: The Glutathione Cycle and NADPH-Dependent Reduction.

Conclusion

The this compound/NADPH redox couple is a cornerstone of cellular metabolism, playing a multifaceted and indispensable role. Its primary function as a carrier of reducing equivalents is fundamental to the anabolic processes that build the essential components of the cell, including fatty acids and cholesterol. Furthermore, the maintenance of a high NADPH/NADP+ ratio is critical for the cellular antioxidant defense system, protecting against the damaging effects of oxidative stress. The involvement of NADPH in cell signaling, particularly through the regulated production of reactive oxygen species by NADPH oxidases, highlights its diverse and complex regulatory functions. A thorough understanding of the roles of this compound(H) and the intricate network of enzymes that govern its metabolism is essential for researchers and professionals in drug development, as targeting these pathways holds significant therapeutic potential for a wide range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions. The methodologies and data presented in this guide provide a solid foundation for further investigation into the critical functions of this vital cellular cofactor.

References

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. Solved Which statement is true regarding cellular | Chegg.com [chegg.com]

- 3. mdpi.com [mdpi.com]

- 4. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]

- 9. NADPH/NADP ratio in cytosol and mitochondria - Spinach Spinacia oleracea - BNID 103329 [bionumbers.hms.harvard.edu]

- 10. youtube.com [youtube.com]

- 11. Non-invasive In-cell Determination of Free Cytosolic [NAD+]/[NADH] Ratios Using Hyperpolarized Glucose Show Large Variations in Metabolic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. [PDF] Kinetic Mechanism and Molecular Properties of Glutathione Reductase | Semantic Scholar [semanticscholar.org]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. NAD(H) and this compound(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Purification and kinetic properties of glutathione reductase from bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Divergent Roles of NADP+ and NADPH in Cellular Redox Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) is a fundamental cofactor in all forms of cellular life, existing in two interconvertible states: an oxidized form (this compound+) and a reduced form (NADPH).[1] These two forms constitute a critical redox couple essential for maintaining cellular redox homeostasis and modulating a vast array of biological processes, including energy metabolism, biosynthetic pathways, and antioxidant defense.[2][3][4] While structurally differentiated only by the presence of a hydride ion, their functional roles are distinct and tightly regulated. NADPH serves as the primary electron donor for reductive biosynthesis and antioxidant systems, whereas this compound+ acts as an electron acceptor in pathways that regenerate NADPH.[5][6][7][8] This guide provides a detailed examination of the core differences between this compound+ and NADPH, their biochemical properties, their central roles in metabolic and signaling pathways, and the experimental protocols for their quantification.

Core Concepts: The this compound+/NADPH Redox Couple

This compound+ and NADPH are the same molecule in different redox states. The key distinction lies in their function as an electron carrier.[9]

-

This compound+ (Oxidized Form): Nicotinamide adenine dinucleotide phosphate in its oxidized state. It functions as an oxidizing agent, accepting a hydride ion (H⁻, equivalent to a proton and two electrons) from a substrate.[10][11]

-

NADPH (Reduced Form): The reduced form of the molecule, generated when this compound+ gains a hydride ion.[1][10] NADPH is a potent reducing agent, donating electrons to drive anabolic reactions and neutralize reactive oxygen species (ROS).[1][7][12]

The structural difference between NAD and this compound is an additional phosphate group on the 2' position of the adenosine (B11128) ribose moiety, which does not affect the molecule's redox capabilities but allows enzymes to specifically recognize and discriminate between NAD(H) and this compound(H).[5][6] This specificity enables cells to maintain two separate pools of electron carriers with distinct redox potentials and metabolic functions.[6][13]

Quantitative and Physicochemical Properties

The distinct cellular roles of this compound+ and NADPH are underpinned by their physicochemical properties and tightly controlled concentrations. The standard redox potentials of the NAD+/NADH and this compound+/NADPH couples are identical; however, their actual physiological potentials differ significantly due to the maintenance of distinct concentration ratios within the cell.[9][14]

| Property | This compound+ (Oxidized Form) | NADPH (Reduced Form) | Citation(s) |

| Molar Mass | 744.4 g/mol | 745.4 g/mol | [1] |

| Chemical Formula | C₂₁H₂₈N₇O₁₇P₃⁺ | C₂₁H₂₉N₇O₁₇P₃ | [1] |

| Standard Redox Potential (E'₀) | -320 mV | -320 mV | [14] |

| Physiological Redox Potential | ~ -280 mV (NAD+/NADH couple) | ~ -370 mV (this compound+/NADPH couple) | [14] |

| Cellular Ratio (Typical) | Low (this compound+/NADPH ratio is kept low) | High (NADPH/NADP+ ratio is ~100:1 in liver cytosol) | [5][6][15] |

| Primary Cellular Role | Electron Acceptor (Oxidizing Agent) | Electron Donor (Reducing Agent) | [6][7][8] |

Visualization of the this compound+/NADPH Redox Cycle

The interconversion between this compound+ and NADPH is a continuous cycle central to metabolic energy transfer. Dehydrogenase enzymes catalyze the transfer of a hydride ion from a substrate to this compound+, forming NADPH. In turn, NADPH donates this hydride to other molecules in reductive biosynthetic reactions.

Caption: The this compound+/NADPH redox cycle.

Biochemical Significance in Redox Homeostasis

The separation of this compound(H) from NAD(H) allows for simultaneous operation of catabolic and anabolic pathways. The high NADPH/NADP+ ratio creates a highly reducing environment in the cytosol, primed for biosynthesis.[15]

Major Pathways of NADPH Generation

The primary role of this compound+ is to act as an electron acceptor in dehydrogenation reactions that produce NADPH. The main sources are:

-

Pentose Phosphate Pathway (PPP): This is the major source of NADPH in most animal cells.[1][15] Two molecules of NADPH are generated for each molecule of glucose-6-phosphate that is oxidized to ribulose-5-phosphate.[15] The enzyme glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting step and is allosterically stimulated by this compound+ and inhibited by NADPH.[15]

-

This compound-dependent Malic Enzyme: This enzyme catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate, producing NADPH in the cytosol.[1]

-

Isocitrate Dehydrogenase (IDH): The cytosolic (IDH1) and mitochondrial (IDH2) isoforms catalyze the conversion of isocitrate to alpha-ketoglutarate, generating NADPH.[1][2]

Key Roles of NADPH Consumption

NADPH is the principal reducing equivalent for a multitude of cellular processes.

-

Reductive Biosynthesis: NADPH provides the necessary electrons for anabolic pathways, including the synthesis of fatty acids, cholesterol, steroids, and nucleotides.[1][7][8][16]

-

Antioxidant Defense: NADPH is indispensable for the cellular antioxidant defense system.[17][18] It serves as the essential cofactor for glutathione (B108866) reductase, an enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG).[15][17] GSH is a primary antioxidant that detoxifies reactive oxygen species. NADPH is also required for the thioredoxin system.[18]

-

NADPH Oxidase (NOX): In immune cells, NADPH is used by the NADPH oxidase enzyme complex to generate superoxide (B77818) radicals, which are used to destroy pathogens in a process known as the respiratory burst.[1]

Caption: Metabolic context of the this compound+/NADPH pool.

Experimental Protocols for Quantification

Accurate measurement of this compound+ and NADPH levels, and their ratio, is critical for assessing cellular redox state and metabolic function. Common methods rely on enzymatic cycling assays coupled with spectrophotometric or fluorometric detection.[19]

Principle of Differential Measurement

The protocol exploits the differential stability of the oxidized and reduced forms to chemical treatment. NADPH is stable in basic conditions but is rapidly destroyed by acid. Conversely, this compound+ is stable in acidic conditions but is destroyed by base.[20] This allows for the selective measurement of one form while eliminating the other.

General Protocol: Fluorometric Cycling Assay

This protocol provides a general framework. Specifics may vary based on the commercial kit used.[20][21][22]

1. Sample Preparation and Lysis:

-

Harvest cells (e.g., 1-2 million cells) and wash with cold PBS.

-

Lyse cells using 100 µL of the appropriate extraction buffer provided in a commercial kit. For total this compound+/NADPH, a neutral extraction buffer is used.

2. Differential Extraction (for Ratio Measurement):

-

For NADPH Measurement: Homogenize cells in 100 µL of a basic extraction buffer (e.g., containing NaOH or other base).[20] Heat the extract at 60-80°C for 5-60 minutes to destroy all this compound+.[20][21] Cool on ice.

-

For this compound+ Measurement: Homogenize a separate, identical cell sample in 100 µL of an acidic extraction buffer (e.g., containing HCl).[20] Heat the extract at 60-80°C for 5-60 minutes to destroy all NADPH.[20][21] Cool on ice.

-

Neutralization: Add a neutralizing buffer to both the acidic and basic extracts to bring the pH to a range of 6.0-8.0.[20]

-

Centrifuge all lysates at high speed (e.g., 14,000 rpm) for 5 minutes to pellet debris. The supernatant is used for the assay.[21]

3. Assay Procedure:

-

Standard Curve: Prepare a series of this compound+ or NADPH standards as per the kit instructions.[22]

-

Plate Loading: Add 50 µL of each standard and prepared sample supernatant to the wells of a black 96-well microplate.[20][22]

-

Reaction Initiation: Prepare a Master Reaction Mix containing an enzyme (e.g., glucose dehydrogenase), a substrate, and a fluorometric probe.[21][23] Add 50 µL of this mix to each well.[20]

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[20][22] The enzyme cycling reaction amplifies the signal, as the formed NADPH reduces the probe, and the resulting this compound+ is re-reduced to NADPH.

-

Measurement: Read the fluorescence using a microplate reader at the appropriate wavelengths (e.g., excitation ~530-570 nm, emission ~590-600 nm).[20][21][23]

4. Data Analysis:

-

Subtract background fluorescence from all readings.

-

Plot the standard curve and determine the concentration of total this compound(H), this compound+, and NADPH in the samples.

-

Calculate the this compound+/NADPH ratio using the concentrations determined from the differentially extracted samples.

Caption: Experimental workflow for this compound+/NADPH ratio determination.

References

- 1. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 2. NAD(H) and this compound(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bontac.com [bontac.com]

- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 6. biology.stackexchange.com [biology.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Homeostatic regulation of NAD(H) and this compound(H) in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cellular Metabolism - NADPH [ftexploring.com]

- 13. moodle2.units.it [moodle2.units.it]

- 14. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

- 15. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 16. jinfiniti.com [jinfiniti.com]

- 17. benchchem.com [benchchem.com]

- 18. Mechanisms Of NADPH in Cellular Defense And Detoxification - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 19. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. benchchem.com [benchchem.com]

- 23. bioassaysys.com [bioassaysys.com]

The Isolation and Rise of a Second Coenzyme: A Technical History of Nicotinamide Adenine Dinucleotide Phosphate (NADP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP), a key player in anabolic metabolism and redox homeostasis, was not always recognized as a distinct entity from its close relative, nicotinamide adenine dinucleotide (NAD). Its discovery was a pivotal moment in biochemistry, revealing a sophisticated metabolic strategy within the cell to segregate catabolic and anabolic processes. This technical guide provides an in-depth history of the discovery of this compound, detailing the key experiments, the brilliant minds behind them, and the evolution of our understanding of this essential coenzyme. We will explore the original experimental protocols for its isolation, the methods used for its structural elucidation, and its fundamental role in cellular signaling, all presented in a manner tailored for the modern researcher.

From a Single "Cozymase" to a Dual Coenzyme System

In the early 20th century, the landscape of cellular metabolism was dominated by the concept of a single, heat-stable coenzyme essential for fermentation, discovered by Arthur Harden and William John Young in 1906 and termed "cozymase".[1] For decades, this cozymase, later identified as NAD, was believed to be the universal hydrogen carrier in all biological oxidations.

The paradigm began to shift in the 1930s with the groundbreaking work of German biochemist Otto Heinrich Warburg and his collaborator Walter Christian . While investigating the oxidation of glucose-6-phosphate in red blood cells, they encountered a phenomenon that could not be explained by the known properties of NAD. They observed that the enzyme responsible for this oxidation, which they called "Zwischenferment" (intermediate enzyme), now known as glucose-6-phosphate dehydrogenase (G6PD), required a coenzyme that was distinct from the "cozymase" involved in glycolysis.[2][3]

This new coenzyme was initially termed "triphosphopyridine nucleotide" (TPN) to distinguish it from the known "diphosphopyridine nucleotide" (DPN), the contemporary name for NAD.[3][4] The discovery of TPN revealed that the cell maintains two separate but related pools of pyridine (B92270) nucleotides, a crucial insight into the organization of metabolic pathways.

The Landmark Isolation of TPN: A Historical Experimental Protocol

The definitive proof of TPN's existence came with its isolation from horse red blood cells by Warburg and Christian in 1934. Their meticulous experimental procedure, though technologically primitive by today's standards, stands as a testament to their ingenuity.

Experimental Protocol: Isolation of Triphosphopyridine Nucleotide (TPN) from Horse Red Blood Cells (Warburg and Christian, 1934)

Objective: To isolate and purify the novel coenzyme (TPN) from erythrocytes.

Methodology:

-

Hemolysis and Protein Precipitation: A large volume of horse blood was centrifuged to collect the red blood cells. These were then lysed by adding water, and the resulting solution was boiled to denature and precipitate the vast majority of proteins, including hemoglobin. The heat stability of the coenzyme was a critical property exploited in this step.

-

Filtration and Clarification: The boiled lysate was filtered to remove the precipitated proteins, yielding a clear, protein-free extract containing the heat-stable coenzymes and other small molecules.

-

Lead Acetate (B1210297) Fractionation: The filtrate was treated with a neutral lead acetate solution. This step was crucial for the differential precipitation of interfering substances, including the more abundant DPN (NAD). TPN, having different solubility properties, remained in the supernatant.

-

Barium Salt Precipitation: The supernatant containing TPN was then treated with basic lead acetate followed by barium hydroxide. This caused the precipitation of TPN as a barium salt.

-

Washing and Purification: The barium salt of TPN was washed extensively with water, ethanol, and ether to remove any remaining contaminants.

-

Conversion to the Free Acid: The purified barium salt was then decomposed with sulfuric acid to yield the free acid form of TPN, ready for further characterization.

This rigorous process, outlined in their publications in Biochemische Zeitschrift, provided the first purified samples of what we now know as this compound+.

Unraveling the Structure: The Third Phosphate Group

With purified TPN in hand, the next challenge was to determine its chemical structure. Early enzymatic and chemical degradation studies by researchers, including Hans von Euler-Chelpin, revealed that TPN was, like DPN, composed of adenine, nicotinamide, and two ribose sugars linked by a pyrophosphate bridge.

The key structural difference was the presence of a third phosphate group . Through careful chemical analysis and enzymatic assays, this additional phosphate was located at the 2' position of the ribose sugar attached to the adenine nucleotide. This seemingly minor addition has profound functional consequences, as it prevents this compound+ from interacting with many of the dehydrogenases that utilize NAD+, thus establishing its distinct metabolic role.

Quantitative Insights: Cellular Concentrations of this compound(H)

The differential roles of NAD(H) and this compound(H) are reflected in their distinct cellular concentrations and redox states. While historical quantitative data is sparse, modern analytical techniques have provided a clear picture of the this compound(H) pool in various tissues.

| Tissue | Species | This compound+ Concentration (nmol/g or nmol/ml) | NADPH Concentration (nmol/g or nmol/ml) | Total this compound(H) (nmol/g or nmol/ml) | This compound+/NADPH Ratio |

| Liver | Mouse | 124.2 | 140.2 | 244.4 | < 1 |

| Liver | Rat | 95.11 | 240.7 | 342.1 | < 1 |

| Red Blood Cells | Human | 33.2 | 22.4 | 52.0 | 1.27 |

Data compiled from a meta-analysis of studies published between 1961 and 2021.[5][6][7]

The generally low this compound+/NADPH ratio in many tissues underscores the primary role of this coenzyme pool as a source of reducing equivalents for biosynthesis.[8]

Visualizing the Discovery and Function of this compound

Experimental Workflow for the Isolation of TPN

Caption: Warburg and Christian's 1934 experimental workflow for the isolation of TPN (this compound+).

The Central Role of this compound in Anabolic Metabolism

Caption: The distinct roles of NAD/NADH in catabolism and this compound/NADPH in anabolism.

Conclusion: A Legacy of Metabolic Segregation

The discovery of nicotinamide adenine dinucleotide phosphate was a watershed moment in our understanding of cellular metabolism. It shattered the paradigm of a single coenzyme for all redox reactions and revealed a more nuanced and elegantly regulated system. The pioneering work of Otto Warburg and his contemporaries, through their meticulous and often arduous experiments, laid the foundation for our current understanding of the distinct roles of NAD+ and this compound+ in catabolic and anabolic processes, respectively. This fundamental principle of metabolic segregation remains a cornerstone of biochemistry and is of paramount importance for researchers in the fields of metabolic diseases, cancer biology, and drug development. The history of this compound's discovery serves as a powerful reminder of the importance of rigorous experimental inquiry in pushing the boundaries of scientific knowledge.

References

- 1. Chemical and Enzymatic Probing of Viral RNAs: From Infancy to Maturity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the Primary Structure of Nucleic Acids [tud.ttu.ee]

- 3. Coenzyme Q10: A Miracle Nutrient Advances in Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Triphosphopyridine nucleotide: Introduction and Uses_Chemicalbook [chemicalbook.com]

- 6. brill.com [brill.com]

- 7. Parenteral nutrition: overview of the samples analyzed at the National Institute for Quality Control in Health [redalyc.org]

- 8. Nucleic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biochemical Structure and Properties of Nicotinamide Adenine Dinucleotide Phosphate (NADP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical structure, physicochemical properties, and biological functions of Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP). It includes detailed experimental protocols for its quantification and the analysis of this compound-dependent enzymes, alongside visual representations of its role in cellular pathways and experimental workflows.

Core Biochemical Structure

Nicotinamide Adenine Dinucleotide Phosphate (this compound) is a pivotal coenzyme in all forms of cellular life, acting as a carrier of electrons in a multitude of metabolic reactions.[1] Structurally, it is a dinucleotide, meaning it consists of two nucleotide units joined together through their phosphate groups.

The constituent components of this compound are:

-

Adenosine (B11128) Monophosphate (AMP): This unit is composed of an adenine base, a ribose sugar, and a phosphate group.

-

Nicotinamide Mononucleotide (NMN): This unit contains a nicotinamide ring (a derivative of vitamin B3), attached to a ribose sugar, which is in turn linked to a phosphate group.

-

Pyrophosphate Bridge: The AMP and NMN moieties are linked by a pyrophosphate bridge, forming the core nicotinamide adenine dinucleotide structure.

-

Additional Phosphate Group: The defining feature of this compound, which distinguishes it from Nicotinamide Adenine Dinucleotide (NAD), is an additional phosphate group esterified to the 2' position of the ribose sugar of the adenosine moiety.[2] This seemingly minor addition has profound implications for its metabolic role, effectively segregating it into distinct metabolic pools from NAD.

This compound exists in two states: an oxidized form (this compound⁺) and a reduced form (NADPH). This compound⁺ acts as an oxidizing agent, accepting a hydride ion (a proton and two electrons) to become NADPH. NADPH, in turn, serves as a potent reducing agent, donating these electrons to anabolic (biosynthetic) reactions.[1]

Physicochemical and Biochemical Properties

The distinct chemical structure of this compound dictates its physical and biochemical properties, which are crucial for its function and for its experimental analysis. Key quantitative data are summarized in the table below.

| Property | Oxidized Form (this compound⁺) | Reduced Form (NADPH) | Citation(s) |

| Molar Mass | 744.4 g/mol | 745.4 g/mol | [3] |

| Chemical Formula | C₂₁H₂₈N₇O₁₇P₃ | C₂₁H₂₉N₇O₁₇P₃ | [3] |

| UV Absorption Maxima | 260 nm | 260 nm and 340 nm | [4] |

| Molar Extinction Coeff. | ε₂₆₀ = 18,000 M⁻¹cm⁻¹ | ε₂₆₀ = 18,000 M⁻¹cm⁻¹; ε₃₄₀ = 6,220 M⁻¹cm⁻¹ | [4] |

| Standard Reduction Pot. | E°' = -0.324 V (at pH 7) | - | [3] |

| pKa Values | pKa₁ = 3.9; pKa₂ = 6.1 | - | [4] |

| Fluorescence | No appreciable fluorescence | Excitation: ~335 nm; Emission: 445-460 nm | [1] |

The most significant spectral property for experimental purposes is the strong absorbance of the reduced form, NADPH, at 340 nm, which is absent in the oxidized form, this compound⁺. This difference forms the basis for most enzymatic assays involving this coenzyme.

Biological Role and Signaling Pathways

While NAD is primarily involved in catabolic (energy-yielding) reactions, this compound and its reduced form, NADPH, are predominantly utilized in anabolic (biosynthetic) pathways and antioxidant defense.[1] The cellular ratio of this compound⁺/NADPH is kept very low, ensuring a ready supply of NADPH to act as a reducing agent.

Key functions of NADPH include:

-

Reductive Biosynthesis: NADPH provides the necessary reducing power for the synthesis of fatty acids, steroids, and nucleic acids.[1][5]

-

Antioxidant Defense: It is a cornerstone of the cellular antioxidant system. NADPH is the essential cofactor for glutathione (B108866) reductase, an enzyme that regenerates the master antioxidant glutathione (GSH) from its oxidized state (GSSG). It also supports the thioredoxin system.[6][7] This role is critical for protecting cells against damage from reactive oxygen species (ROS).

Signaling Pathway: NADPH in Antioxidant Defense

The following diagram illustrates the central role of NADPH in the glutathione-mediated antioxidant defense system, which is primarily supplied by the Pentose Phosphate Pathway (PPP).

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [bio-protocol.org]

- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. promega.com [promega.com]

The Dichotomy of a Cofactor: An In-depth Technical Guide to the Role of NADP in Anabolic and Catabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP), in its reduced (NADPH) and oxidized (this compound+) forms, represents a critical cofactor nexus in cellular metabolism. While structurally similar to NAD+/NADH, the this compound+/NADPH couple is predominantly partitioned to serve distinct and vital roles. This technical guide provides a comprehensive examination of the divergent functions of this compound as a cofactor in anabolic versus catabolic pathways. It will detail the biochemical basis for this functional separation, explore the key enzymatic pathways responsible for maintaining the cellular NADPH pool, and present quantitative data on cofactor ratios and enzyme kinetics. Furthermore, this guide will provide detailed experimental protocols for the quantification of this compound+/NADPH and the assessment of key enzyme activities, alongside diagrammatic representations of the core metabolic and signaling pathways. A deeper understanding of these processes is paramount for researchers in metabolic diseases and professionals in drug development targeting these fundamental cellular mechanisms.

Introduction: The Functional Partitioning of Nicotinamide Adenine Dinucleotide Cofactors

Cellular metabolism is a complex network of biochemical reactions broadly categorized into catabolism (the breakdown of molecules to obtain energy) and anabolism (the synthesis of all compounds needed by the cells). To maintain homeostasis and thermodynamic feasibility, cells have evolved to utilize distinct pools of redox cofactors for these opposing processes. While the NAD+/NADH couple, with a typically high NAD+/NADH ratio, primarily functions in an oxidative capacity in catabolic pathways to generate ATP, the this compound+/NADPH couple serves a fundamentally different role.[1][2] The cellular environment maintains a high NADPH to this compound+ ratio, creating a strong reducing potential.[3][4] This high ratio makes NADPH the primary currency of reducing equivalents for biosynthetic, or anabolic, reactions.[5][6] This guide will dissect this crucial dichotomy, focusing on the central role of NADPH in anabolism and the more nuanced involvement of this compound+ in specific catabolic contexts.

The Anabolic Role of NADPH: The Driving Force for Biosynthesis

NADPH is the principal electron donor in reductive biosynthesis. Its high-energy electrons are utilized by a wide array of enzymes to build complex macromolecules from simpler precursors.

Key Anabolic Pathways Fueled by NADPH:

-

Fatty Acid Synthesis: The de novo synthesis of fatty acids in the cytosol is a highly reductive process. The enzyme fatty acid synthase utilizes NADPH as the reductant in two key steps of the fatty acid elongation cycle.

-

Cholesterol and Steroid Synthesis: The biosynthesis of cholesterol and steroid hormones involves numerous reductive steps that are dependent on NADPH. For instance, HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, uses two molecules of NADPH to convert HMG-CoA to mevalonate.

-

Nucleotide Synthesis: The production of deoxyribonucleotides from ribonucleotides, a crucial step for DNA replication and repair, is catalyzed by ribonucleotide reductase, an enzyme that requires the reducing power of NADPH, mediated by thioredoxin.[5]

-

Amino Acid Synthesis: Certain amino acid biosynthetic pathways, such as the conversion of glutamate (B1630785) to glutamine and the synthesis of proline, utilize NADPH as a reducing agent.[5]

-

Antioxidant Defense: NADPH is indispensable for maintaining the cellular redox state. It is the essential cofactor for glutathione (B108866) reductase, which regenerates the antioxidant glutathione (GSH) from its oxidized form (GSSG).[7] NADPH is also required for the thioredoxin system, another major cellular antioxidant pathway.[8]

Generation of NADPH: The Anabolic Supply Chain

To fuel these extensive biosynthetic and antioxidant demands, cells possess several key pathways for the continuous regeneration of NADPH from this compound+.

The Pentose (B10789219) Phosphate Pathway (PPP)

The oxidative phase of the pentose phosphate pathway (PPP) is a primary source of cytosolic NADPH.[9][10] In this pathway, glucose-6-phosphate is oxidized, leading to the production of two molecules of NADPH per molecule of glucose-6-phosphate that enters the pathway. The key regulatory enzyme of the PPP, glucose-6-phosphate dehydrogenase (G6PD), is allosterically inhibited by high levels of NADPH, thus tightly coupling NADPH production to its consumption.[9]

Malic Enzyme

Cytosolic and mitochondrial isoforms of this compound+-dependent malic enzyme catalyze the oxidative decarboxylation of malate (B86768) to pyruvate, with the concomitant reduction of this compound+ to NADPH.[11][12] This provides a crucial link between glycolysis, the TCA cycle, and NADPH synthesis.

Isocitrate Dehydrogenase (IDH)

Cytosolic (IDH1) and mitochondrial (IDH2) this compound+-dependent isocitrate dehydrogenases catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADPH.[8][13] While the mitochondrial NAD+-dependent IDH3 is a key component of the TCA cycle, the this compound+-dependent isoforms are major contributors to the cellular NADPH pool, particularly in lipid metabolism and antioxidant defense.[8][14]

The Catabolic Role of this compound+: An Oxidizing Exception

While NADPH is central to anabolism, this compound+ can act as an oxidizing agent in certain catabolic reactions, although this is less common than the role of NAD+. In these reactions, this compound+ accepts electrons, becoming reduced to NADPH. The key enzymes in these carbon-metabolism-related processes are this compound-linked isoforms of malic enzyme, isocitrate dehydrogenase (IDH), and glutamate dehydrogenase. For instance, the conversion of glutamate to α-ketoglutarate by glutamate dehydrogenase can utilize this compound+ as an electron acceptor in a catabolic context.

A notable example of NADPH consumption in a process that can be considered catabolic in its immediate effect is the respiratory burst in phagocytic immune cells. The enzyme NADPH oxidase utilizes NADPH to generate superoxide (B77818) radicals from molecular oxygen, which are used to destroy pathogens.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound+/NADPH ratios and the kinetic properties of major NADPH-producing enzymes.

| Parameter | Cellular Compartment | Typical Ratio | Reference |

| This compound+/NADPH Ratio | Cytosol | ~0.005 | [2] |

| This compound+/NADPH Ratio | Mitochondria | Varies, generally low | [15][16] |

| NAD+/NADH Ratio | Cytosol | ~700 | [2] |

Table 1: Typical Cellular Ratios of Nicotinamide Adenine Dinucleotide Cofactors.

| Enzyme | Substrate | Km | Organism/Tissue | Reference |

| Glucose-6-Phosphate Dehydrogenase | This compound+ | 22 µM | Pseudomonas C | [17] |

| Glucose-6-Phosphate Dehydrogenase | This compound+ | 11 µM | Human Erythrocyte | [18] |

| Isocitrate Dehydrogenase (this compound+) | This compound+ | 25-27 µM | Pseudomonas nautica | [13] |

| 6-Phosphogluconate Dehydrogenase | This compound+ | 20 µM | Pseudomonas C | [17] |

| Malic Enzyme (this compound+) | This compound+ | Varies | Multiple | [7] |

Table 2: Michaelis-Menten Constants (Km) of Key NADPH-Producing Enzymes for this compound+.

Signaling Pathways and Regulation

The production and consumption of NADPH are tightly regulated by cellular signaling pathways that sense the metabolic state of the cell.

AMPK and mTOR Signaling

AMP-activated protein kinase (AMPK), a key energy sensor, can promote NADPH production under conditions of energy stress by inhibiting fatty acid synthesis (an NADPH-consuming pathway) and promoting fatty acid oxidation, which can indirectly supply substrates for NADPH-producing enzymes.[6] The mTOR pathway, a central regulator of cell growth, is also interconnected with NADPH metabolism, although the precise regulatory mechanisms are still under investigation.[19][20]

Calcium Signaling

Intracellular calcium (Ca2+) signaling can influence NADPH metabolism. For instance, calcium can activate NADPH oxidase 5 (NOX5), leading to increased ROS production.[21] In mitochondria, calcium uptake can stimulate Krebs cycle dehydrogenases, which can indirectly increase the substrates available for NADPH-producing enzymes.[22]

Experimental Protocols

Measurement of Cellular this compound+ and NADPH Levels

This protocol describes a common method for the extraction and quantification of this compound+ and NADPH from cell or tissue samples using a cycling assay.

Materials:

-

Extraction Buffer: 0.1 M HCl (for this compound+ extraction) and 0.1 M NaOH (for NADPH extraction)

-

Neutralization Buffer: 0.1 M NaOH (for this compound+ extract) and 0.1 M HCl (for NADPH extract)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Glucose-6-Phosphate (G6P) solution: 10 mM

-

Glucose-6-Phosphate Dehydrogenase (G6PD) from Leuconostoc mesenteroides

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Phenazine methosulfate (PMS) solution

-

This compound+ standard solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Sample Preparation: Homogenize cells or tissue in the appropriate ice-cold extraction buffer (HCl for this compound+, NaOH for NADPH).

-

Extraction: Heat the homogenates at 60°C for 10 minutes to destroy the unwanted cofactor (NADPH in acid, this compound+ in base).

-

Neutralization: Cool the samples on ice and neutralize the extracts with the corresponding neutralization buffer.

-

Centrifugation: Centrifuge the samples to pellet any precipitate and collect the supernatant.

-

Assay:

-

Prepare a reaction mixture containing Assay Buffer, G6P, MTT, and PMS.

-

Add a known volume of the sample supernatant or this compound+ standard to the wells of a 96-well plate.

-

Initiate the reaction by adding G6PD to each well.

-

Incubate the plate at room temperature, protected from light.

-

Measure the absorbance at 570 nm at multiple time points.

-

-

Calculation: Determine the concentration of this compound+ or NADPH in the samples by comparing the rate of change in absorbance to the standard curve generated with the this compound+ standards.

Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

This spectrophotometric assay measures the rate of NADPH production.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 5 mM MgCl2

-

Glucose-6-Phosphate (G6P) solution: 10 mM

-

This compound+ solution: 2 mM

-

Cell or tissue lysate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, G6P solution, and this compound+ solution.

-

Blank Measurement: Measure the initial absorbance of the reaction mixture at 340 nm.

-

Initiate Reaction: Add a small volume of the cell or tissue lysate to the cuvette and mix gently.

-

Kinetic Measurement: Immediately start recording the absorbance at 340 nm over time.

-

Calculation: The rate of increase in absorbance is directly proportional to the G6PD activity. The activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).[23][24]

Enzymatic Assay of this compound+-Dependent Malic Enzyme Activity

This assay also measures the rate of NADPH production.

Materials:

-

Assay Buffer: 100 mM Triethanolamine buffer, pH 7.4

-

L-Malate solution: 100 mM

-

This compound+ solution: 20 mM

-

MnCl2 solution: 20 mM

-

Enzyme sample

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, combine Assay Buffer, L-Malate solution, this compound+ solution, and MnCl2 solution.[7]

-

Blank Measurement: Measure the initial absorbance at 340 nm.

-

Initiate Reaction: Add the enzyme sample to the cuvette.

-

Kinetic Measurement: Monitor the increase in absorbance at 340 nm.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH formation.[7]

Enzymatic Assay of this compound+-Dependent Isocitrate Dehydrogenase (IDH) Activity

This assay follows the production of NADPH.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 5 mM MgCl2

-

Isocitrate solution: 100 mM

-

This compound+ solution: 10 mM

-

Enzyme sample

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing Assay Buffer, Isocitrate solution, and this compound+ solution.[9]

-

Blank Measurement: Record the initial absorbance at 340 nm.

-

Initiate Reaction: Add the enzyme sample.

-

Kinetic Measurement: Measure the increase in absorbance at 340 nm over time.

-

Calculation: Determine the IDH activity from the rate of NADPH production.[9]

Mandatory Visualizations

Caption: Dichotomy of NAD+/NADH and this compound+/NADPH in metabolism.

Caption: Major pathways of NADPH production and utilization.

Caption: Experimental workflow for G6PD activity assay.

Conclusion and Future Directions

The distinct roles of the this compound+/NADPH cofactor couple in anabolic and catabolic pathways are fundamental to cellular life. NADPH serves as the primary currency of reducing power for biosynthesis and antioxidant defense, a function supported by a high cellular NADPH/NADP+ ratio maintained by dedicated production pathways. In contrast, this compound+ has a more limited role as an oxidant in specific catabolic reactions. The intricate regulation of NADPH metabolism by key signaling pathways underscores its importance in cellular homeostasis. For researchers and drug development professionals, a deep understanding of these pathways provides a platform for identifying novel therapeutic targets for a range of diseases, including cancer and metabolic disorders, where the reprogramming of cellular metabolism is a key hallmark. Future research will likely focus on further elucidating the complex interplay between different NADPH-producing pathways in various cellular contexts and disease states, and on the development of specific inhibitors and modulators of these pathways for therapeutic intervention.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. ftb.com.hr [ftb.com.hr]

- 4. Investigating mitochondrial redox state using NADH and NADPH autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK regulates NADPH homeostasis to promote tumour cell survival during energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound-Isocitrate Dehydrogenase from Pseudomonas nautica: Kinetic Constant Determination and Carbon Limitation Effects on the Pool of Intracellular Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eajm.org [eajm.org]

- 15. mdpi.com [mdpi.com]

- 16. NADPH/NADP ratio in cytosol and mitochondria - Spinach Spinacia oleracea - BNID 103329 [bionumbers.hms.harvard.edu]

- 17. Purification and properties of glucose-6-phosphate dehydrogenase (this compound+/NAD+) and 6-phosphogluconate dehydrogenase (this compound+/NAD+) from methanol-grown Pseudomonas C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cross-talk between AMPK and mTOR in regulating energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. khu.elsevierpure.com [khu.elsevierpure.com]

- 21. On the mechanism of calcium‐dependent activation of NADPH oxidase 5 (NOX5) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. en.bio-protocol.org [en.bio-protocol.org]

- 24. bio-protocol.org [bio-protocol.org]

The Terminal Electron Acceptor in Photosynthesis: An In-depth Technical Guide to the Function of NADP+

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) serves as the terminal electron acceptor in the light-dependent reactions of oxygenic photosynthesis, a pivotal role that culminates in the production of NADPH. This reduced coenzyme is the primary source of reducing power for the fixation of CO₂ in the Calvin cycle and for numerous other anabolic pathways within the cell. The reduction of this compound+ is a highly regulated process, catalyzed by the flavoenzyme Ferredoxin-NADP+ Reductase (FNR), which mediates the transfer of electrons from the iron-sulfur protein ferredoxin. This technical guide provides a comprehensive overview of the core mechanisms of this compound+ reduction, presents key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows. This document is intended to be a valuable resource for researchers in photosynthesis, bioenergetics, and for professionals in drug development targeting metabolic pathways.

Introduction

Photosynthesis is the fundamental process by which phototrophic organisms convert light energy into chemical energy. This process is broadly divided into the light-dependent and light-independent reactions. The light-dependent reactions, occurring in the thylakoid membranes of chloroplasts, are responsible for capturing light energy and converting it into the chemical energy carriers ATP and NADPH.[1] this compound+ is the final electron acceptor in the linear electron transport chain, and its reduction to NADPH is a critical juncture, linking the energy-capturing reactions to the carbon-fixing anabolic pathways.[2] The overall equation for the light-dependent reactions highlights this critical transformation:

2H₂O + 2this compound⁺ + 3ADP + 3Pᵢ + light → 2NADPH + 2H⁺ + 3ATP + O₂[1]

Understanding the intricacies of this compound+ reduction is paramount for fields ranging from crop improvement to the development of artificial photosynthetic systems and for identifying novel targets for herbicides and other metabolic modulators.

The Core Mechanism of this compound+ Reduction

The reduction of this compound+ is the culmination of a series of light-driven electron transfer events known as the Z-scheme of photosynthesis. This process involves two large pigment-protein complexes, Photosystem II (PSII) and Photosystem I (PSI), embedded in the thylakoid membrane.

The Photosynthetic Electron Transport Chain

The journey of an electron from water to this compound+ begins at PSII. Upon absorption of a photon, a specialized chlorophyll (B73375) molecule in the reaction center of PSII (P680) becomes excited and donates an electron to the primary electron acceptor.[3] To replenish this lost electron, PSII catalyzes the oxidation of water, releasing electrons, protons, and molecular oxygen. The energized electron then passes through a series of electron carriers, including plastoquinone (B1678516) and the cytochrome b₆f complex, to PSI.[4]

At PSI, the electron is re-energized by the absorption of another photon at the reaction center (P700).[3] The high-energy electron is then transferred through a series of internal carriers to ferredoxin (Fd), a small, soluble iron-sulfur protein located in the chloroplast stroma.[5]

The Role of Ferredoxin-NADP+ Reductase (FNR)

The final step in the linear electron transport chain is the transfer of electrons from reduced ferredoxin to this compound+, a reaction catalyzed by Ferredoxin-NADP+ Reductase (FNR).[6] FNR is a flavoprotein that contains a non-covalently bound Flavin Adenine Dinucleotide (FAD) prosthetic group. The enzyme is primarily located on the stromal side of the thylakoid membrane, often associated with PSI.

The catalytic cycle of FNR involves two sequential one-electron transfers from two molecules of reduced ferredoxin to the FAD cofactor.[6] This process generates a fully reduced FAD (FADH₂). The FADH₂ within the FNR active site then transfers a hydride ion (H⁻, equivalent to two electrons and one proton) to the C4 position of the nicotinamide ring of this compound+, producing NADPH.[6] A proton from the stroma is also taken up in the overall reaction.

The overall reaction catalyzed by FNR is: 2 Ferredoxin(reduced) + this compound⁺ + H⁺ ⇌ 2 Ferredoxin(oxidized) + NADPH

Quantitative Data on this compound+ Reduction

The efficiency and kinetics of this compound+ reduction are critical for overall photosynthetic performance. The following tables summarize key quantitative parameters related to this process.

| Parameter | Organism/Conditions | Value | Reference(s) |

| Michaelis-Menten Constant (Km) for Ferredoxin | Peppermint L-FNR | 2.3 µM | [7] |

| Peppermint R-FNR | 2.8 - 2.9 µM | [7] | |

| Michaelis-Menten Constant (Km) for NADPH (diaphorase assay) | Peppermint L-FNR | 178 µM | [7] |

| Peppermint R-FNR | 59 µM | [7] | |

| Catalytic Constant (kcat) for NADPH (diaphorase assay) | Peppermint L-FNR | 48 s⁻¹ | [7] |

| Peppermint R-FNR | 266 s⁻¹ | [7] | |

| Electron Transfer Rate (Ferredoxin to this compound+) | Synechocystis PCC6803 reconstituted system | 360-410 electrons s⁻¹ per FNR | [8] |

| Spinach FNR (catalytic rate) | > 445 e⁻s⁻¹ | [9] | |

| Dissociation Rate of Reduced Ferredoxin from PSI | Synechocystis PCC6803 reconstituted system | 800 s⁻¹ | [8] |

| Redox Potential (Em) of Ferredoxin | Spinach | -420 mV | |

| Redox Potential (Em) of FNR (FAD/FADH₂) | Spinach | -380 mV | [8] |

| Redox Potential (Em) of this compound+/NADPH | Standard Conditions | -320 mV | |

| NADPH/NADP+ Ratio | Chlamydomonas reinhardtii (dark-adapted) | ~1.5 | [10] |

| Chlamydomonas reinhardtii (illuminated) | Increases, then stabilizes | [10] | |

| Quantum Yield of this compound+ Reduction | Theoretical (Z-scheme) | 1 NADPH per 4 photons (2 per photosystem) | |

| Experimental (isolated chloroplasts) | ~8-12 photons per 2 NADPH (or 1 O₂) | [5] |

Experimental Protocols

Isolation of Thylakoid Membranes from Spinach

This protocol is adapted for the isolation of photosynthetically active thylakoid membranes from spinach, a common model organism.

Materials:

-

Fresh spinach leaves

-

Grinding Buffer (GB): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM sodium ascorbate, 0.1% (w/v) bovine serum albumin (BSA). Keep on ice.

-

Wash Buffer (WB): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM MgCl₂. Keep on ice.

-

Resuspension Buffer (RB): 20 mM HEPES-KOH (pH 7.5), 100 mM sorbitol, 5 mM MgCl₂. Keep on ice.

-

Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

-

Wash spinach leaves and remove the midribs.

-

Homogenize approximately 20 g of leaves in 100 mL of ice-cold Grinding Buffer using a blender with short bursts (3 x 5 seconds).

-

Filter the homogenate through eight layers of cheesecloth into a chilled beaker.

-

Filter the resulting suspension through two layers of miracloth into chilled centrifuge tubes.

-

Centrifuge at 5,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of ice-cold Wash Buffer.

-

Centrifuge again at 5,000 x g for 5 minutes at 4°C.

-

To lyse the chloroplasts and release the thylakoids, resuspend the pellet in ice-cold Resuspension Buffer.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.

-

Discard the supernatant (stroma) and resuspend the thylakoid pellet in a minimal volume of Resuspension Buffer.

-

Determine the chlorophyll concentration spectrophotometrically. The thylakoid suspension can be stored on ice for immediate use or frozen in liquid nitrogen for long-term storage.

Spectrophotometric Assay of Ferredoxin-NADP+ Reductase Activity

This assay measures the NADPH-dependent diaphorase activity of FNR using an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP). The reduction of DCIP is monitored by the decrease in absorbance at 600 nm.

Materials:

-

Purified FNR or thylakoid preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl

-

NADPH solution (10 mM stock)

-

DCIP solution (1 mM stock)

-

Spectrophotometer

Procedure:

-

Set up a cuvette with 1 mL of Assay Buffer.

-

Add the FNR sample (e.g., 5-10 µg of purified enzyme or an equivalent amount of thylakoids).

-

Add DCIP to a final concentration of 50 µM.

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.

-

Immediately mix and monitor the decrease in absorbance at 600 nm over time.

-

The rate of DCIP reduction can be calculated using the molar extinction coefficient for DCIP (ε₆₀₀ = 21 mM⁻¹cm⁻¹).

-

One unit of FNR activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute under the specified conditions.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Linear electron transport chain in photosynthesis.

Caption: Catalytic cycle of Ferredoxin-NADP+ Reductase (FNR).

Experimental Workflows

Caption: Workflow for thylakoid membrane isolation.

Conclusion

The reduction of this compound+ to NADPH is a cornerstone of oxygenic photosynthesis, representing the final step in the conversion of light energy into a stable, chemical form of reducing power. This process, orchestrated by the intricate interplay of photosystems and the catalytic prowess of Ferredoxin-NADP+ Reductase, is fundamental to life on Earth. A thorough understanding of the mechanisms, kinetics, and regulation of this compound+ reduction is essential for advancing our knowledge of plant physiology, developing strategies for enhanced crop productivity, and for the design of novel bio-inspired technologies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals dedicated to exploring and harnessing the power of photosynthesis.

References

- 1. Light-dependent reactions - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. bu.edu [bu.edu]

- 5. This compound+ supply adjusts the synthesis of photosystem I in Arabidopsis chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The proton to electron stoichiometry of steady-state photosynthesis in living plants: A proton-pumping Q cycle is continuously engaged - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brainly.com [brainly.com]

- 9. The Importance of Energy Balance in Improving Photosynthetic Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantum efficiency of photosynthetic energy conversion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of NADP Biosynthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction